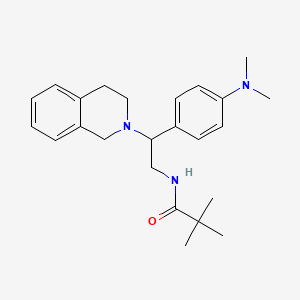

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide is a complex organic compound that has piqued the interest of researchers due to its multifaceted applications in fields ranging from pharmacology to industrial chemistry

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide typically involves a multi-step process:

Formation of the 3,4-dihydroisoquinoline ring: : Starting with an aromatic precursor, the isoquinoline structure is constructed through a sequence of cyclization reactions.

Attachment of the dimethylamino group:

Amidation: : The final step usually entails the amidation of the intermediate with pivaloyl chloride in the presence of a suitable base to yield the target compound.

Industrial Production Methods

Scaling up this synthesis for industrial purposes requires optimizing reaction conditions to maximize yield and purity. Techniques such as high-pressure reactors and continuous flow systems may be employed to enhance reaction efficiency and control.

化学反応の分析

Types of Reactions

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide can undergo several types of chemical reactions, including:

Oxidation: : This compound can be oxidized under mild conditions to introduce additional functional groups.

Reduction: : Reductive amination reactions can modify the compound's structure, potentially altering its biological activity.

Substitution: : Both electrophilic and nucleophilic substitutions can occur, particularly at the dimethylamino group.

Common Reagents and Conditions

Typical reagents used in these reactions include:

Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

Reducing agents: : Sodium borohydride, lithium aluminium hydride.

Substitution reagents: : Halogenating agents, strong bases.

Major Products Formed

The products of these reactions depend on the specific conditions but can include various functionalized isoquinolines and amides with potentially enhanced or altered activities.

科学的研究の応用

Chemistry

In organic chemistry, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide serves as a building block for the synthesis of more complex molecules, aiding in the exploration of new chemical spaces.

Biology

The compound's biological activities are of significant interest. It has shown potential as a modulator of certain biological pathways, making it a candidate for drug development and biological research.

Medicine

In pharmacology, this compound is being investigated for its potential therapeutic effects, particularly in the modulation of neurological and psychological conditions due to its interaction with the nervous system.

Industry

This compound is also used in the development of new materials and catalysts, contributing to advancements in industrial chemistry and materials science.

作用機序

Molecular Targets and Pathways

The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide involves interaction with specific molecular targets, such as receptors in the nervous system. These interactions can modulate various signaling pathways, resulting in the compound's observed biological effects.

類似化合物との比較

Similar Compounds

Compounds structurally related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide include:

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethyl)pivalamide: : Lacking the dimethylamino group, which may alter its reactivity and biological activity.

N-(2-(isoquinolin-2-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide: : Featuring a fully unsaturated isoquinoline ring, which may result in different reactivity and stability.

Highlighting Uniqueness

What sets this compound apart is the presence of both the 3,4-dihydroisoquinoline moiety and the dimethylamino group, giving it unique properties in terms of reactivity, stability, and biological activity compared to its analogs.

There you go—a comprehensive overview of this compound. Quite a mouthful, but also a fascinating compound!

生物活性

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties, drawing on various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H32N4O2, with a molecular weight of approximately 408.55 g/mol. The compound features a pivalamide group, which is known to enhance lipophilicity and potentially improve bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C24H32N4O2 |

| Molecular Weight | 408.55 g/mol |

| Purity | Typically ≥ 95% |

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of the 3,4-dihydroisoquinoline backbone via Pictet-Spengler cyclization.

- Integration of the dimethylaminophenyl group through nucleophilic substitution reactions.

- Attachment of the pivalamide group using carbodiimide coupling agents under controlled conditions to prevent hydrolysis.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives containing the isoquinoline structure have shown promise in inhibiting cancer cell proliferation and inducing apoptosis through various mechanisms, including modulation of signaling pathways involved in cell survival and growth .

Antimicrobial Activity

Studies have also reported antimicrobial properties associated with isoquinoline derivatives. These compounds can inhibit bacterial growth and have been evaluated for their effectiveness against a range of pathogens. The presence of the dimethylamino group enhances their interaction with microbial membranes, potentially increasing their efficacy as antimicrobial agents .

Neuroprotective Effects

The neuroprotective potential of related compounds has been explored in models of neurodegenerative diseases. They may exert protective effects by modulating neurotransmitter systems and reducing oxidative stress, thus offering therapeutic avenues for conditions such as Alzheimer's disease .

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of a series of isoquinoline derivatives on human cancer cell lines. Results showed that compounds with similar structural motifs to this compound had IC50 values in the low micromolar range, indicating potent anticancer activity .

- Neuroprotection : In another study focusing on neuroprotective effects, a derivative exhibited significant inhibition of neuronal cell death induced by oxidative stress in vitro, suggesting that modifications to the isoquinoline structure can enhance neuroprotective properties .

特性

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O/c1-24(2,3)23(28)25-16-22(19-10-12-21(13-11-19)26(4)5)27-15-14-18-8-6-7-9-20(18)17-27/h6-13,22H,14-17H2,1-5H3,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSLFONONWXYIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C3C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。